molecular formula C19H18N2O2 B5747506 1-(2-Methoxy-5-methylphenyl)-3-naphthalen-2-ylurea

1-(2-Methoxy-5-methylphenyl)-3-naphthalen-2-ylurea

Cat. No.: B5747506
M. Wt: 306.4 g/mol
InChI Key: BDDCFDZNCDHOLU-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-naphthalen-2-ylurea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a naphthyl group through a urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-naphthalen-2-ylurea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-naphthylamine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-Methoxy-5-methylphenyl isocyanate} + \text{2-Naphthylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-naphthalen-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 1-(2-Hydroxy-5-methylphenyl)-3-naphthalen-2-ylurea.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-naphthalen-2-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea
  • 1-(2-Methylphenyl)-3-naphthalen-2-ylurea
  • 1-(2-Hydroxy-5-methylphenyl)-3-naphthalen-2-ylurea

Uniqueness: 1-(2-Methoxy-5-methylphenyl)-3-naphthalen-2-ylurea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the naphthyl moiety provides distinct properties that may not be observed in similar compounds.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-7-10-18(23-2)17(11-13)21-19(22)20-16-9-8-14-5-3-4-6-15(14)12-16/h3-12H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDCFDZNCDHOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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